Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol It is known for its unique spirocyclic structure, which consists of a spiro[45]decane core with two nitrogen atoms at positions 2 and 8, and a tert-butyl ester group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Biology: Investigated for its potential as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. The tert-butyl ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with a different ring size and nitrogen positions.
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Similar structure but with nitrogen atoms at different positions.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate:
The uniqueness of this compound lies in its specific spirocyclic framework and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal and biological chemistry due to its unique spirocyclic structure and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Structure : The compound features a spirocyclic framework that includes two nitrogen atoms within its cyclic structure, contributing to its unique reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The rigid spirocyclic structure enhances binding affinity and selectivity for specific biological targets, which can modulate their activity through competitive inhibition or allosteric modulation. The tert-butyl ester group influences the compound's lipophilicity, affecting its bioavailability and distribution in biological systems .
Antimicrobial Activity
Research has indicated that spirocyclic compounds, including this compound, may exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anticancer Activity
Studies have explored the anticancer potential of this compound using various cancer cell lines. For instance, in vitro assays demonstrated that this compound induced apoptosis in prostate cancer cells (PC3) with an IC50 value of approximately 27 µg/mL after 48 hours of exposure .
Cell Line | IC50 (µg/mL) | Time (hours) |
---|---|---|
PC3 | 27 | 48 |
DU145 | 62 | 48 |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function.
Case Studies
-
Anticancer Activity in Prostate Cancer :
A study evaluated the cytotoxic effects of this compound on PC3 and DU145 cell lines. The results indicated a dose-dependent decrease in cell viability, with the compound exhibiting higher efficacy against PC3 cells compared to DU145 cells. -
Neuroprotection Study :
In a model using PC12 cells exposed to amyloid-beta (Aβ) peptide, the compound demonstrated significant inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other diazaspiro compounds to highlight its unique properties:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | Moderate antimicrobial activity | Different substitution pattern |
Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate | Potential anticancer properties | Hydroxymethyl group enhances solubility |
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNCPNAVNRBDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653030 | |
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336191-17-4 | |
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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